
Mono-O-acetyl Fingolimod
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator approved for treating relapsing-remitting multiple sclerosis (RRMS). It acts as a prodrug, undergoing phosphorylation by sphingosine kinase 2 (SphK2) to form fingolimod-phosphate (FTY720-P), which binds to S1P receptors (S1P1, S1P3, S1P4, S1P5) . This interaction inhibits lymphocyte egress from lymph nodes, reducing CNS inflammation . Beyond immunomodulation, preclinical studies suggest neuroprotective and antibacterial properties .
Fingolimod’s clinical efficacy was established in phase III trials (FREEDOMS and TRANSFORMS), demonstrating reduced relapse rates and disability progression compared to placebo and interferon-β1a . However, its safety profile includes risks of lymphopenia, infections (e.g., herpesvirus), and cardiovascular effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mono-O-acetyl Fingolimod typically involves the acetylation of Fingolimod. The process begins with the preparation of Fingolimod, which can be synthesized from n-octylbenzene and 3-nitropropionic acid through a series of reactions including Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The acetylation step involves reacting Fingolimod with acetic anhydride in the presence of a base such as pyridine or triethylamine under controlled temperature conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality .
化学反应分析
Types of Reactions: Mono-O-acetyl Fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the acetyl group .
科学研究应用
Multiple Sclerosis
Mono-O-acetyl Fingolimod is primarily recognized for its role in managing multiple sclerosis. Clinical trials have demonstrated its efficacy in reducing relapse rates and brain volume loss among patients with relapsing-remitting multiple sclerosis (RRMS) .
Neurodegenerative Diseases
Emerging studies suggest that this compound may have therapeutic potential in other neurodegenerative diseases such as:
- Alzheimer’s Disease : Its anti-inflammatory properties may help mitigate neuroinflammation associated with Alzheimer’s pathology .
- Parkinson’s Disease : Research is ongoing to evaluate its effects on dopaminergic neuron protection and motor function improvement .
Autoimmune Disorders
The compound shows promise in treating various autoimmune disorders due to its immunomodulatory effects:
- Amyotrophic Lateral Sclerosis : Preliminary studies indicate acceptable safety and tolerability, with ongoing clinical trials to assess its efficacy .
- Stroke : Phase II clinical studies are exploring its potential in acute ischemic stroke management, focusing on neuroprotection and recovery facilitation .
Cancer Therapy
Recent investigations are examining the role of this compound in cancer treatment, particularly its ability to induce apoptosis and modulate immune responses against tumors .
Table 1: Summary of Key Clinical Trials Involving this compound
Study Name | Condition | Phase | Key Findings |
---|---|---|---|
FREEDOMS | Multiple Sclerosis | III | Significant reduction in relapse rates and MRI activity |
TRANSFORMS | Multiple Sclerosis | III | Efficacy compared to interferon beta |
ALS Phase II | Amyotrophic Lateral Sclerosis | II | Demonstrated safety; further efficacy studies ongoing |
Stroke Phase II | Acute Ischemic Stroke | II | Potential neuroprotective effects observed |
Notable Findings from Studies
- In the FREEDOMS trial, patients treated with this compound showed a reduction in annualized relapse rates compared to placebo, with sustained effects over time .
- The TRANSFORMS study highlighted the compound's superior efficacy compared to traditional therapies like interferon beta, establishing it as a leading treatment option for RRMS .
作用机制
Mono-O-acetyl Fingolimod exerts its effects by modulating sphingosine 1-phosphate receptors. Upon acetylation, the compound retains its ability to bind to these receptors, leading to the internalization and down-regulation of the receptors on lymphocytes. This results in the sequestration of lymphocytes in lymphoid tissues, thereby reducing their circulation in the central nervous system and peripheral blood . The compound also influences other molecular pathways, including the inhibition of histone deacetylases and activation of protein phosphatase 2A, contributing to its diverse pharmacological effects .
相似化合物的比较
Siponimod
- Mechanism : Siponimod selectively targets S1P1 and S1P5 receptors, avoiding S1P3-mediated adverse effects (e.g., bradycardia) .
- Efficacy : In RRMS, siponimod showed comparable relapse reduction to fingolimod but with improved safety in cardiovascular parameters .
- Neuroprotection : Both drugs modulate PI3K-Akt and MAPK pathways, but siponimod’s selectivity may enhance CNS-specific effects .
Parameter | Fingolimod | Siponimod |
---|---|---|
Receptor Targets | S1P1, S1P3, S1P4, S1P5 | S1P1, S1P5 |
Half-Life | 6–9 days | 30 hours |
Infection Risk | Higher herpesvirus risk | Lower incidence |
Teriflunomide
- Mechanism : Inhibits dihydroorotate dehydrogenase, reducing pyrimidine synthesis in proliferating lymphocytes .
- Efficacy: Teriflunomide reduced annualized relapse rates (ARR) by 31% vs. placebo, less robust than fingolimod’s 54% reduction .
Parameter | Fingolimod | Teriflunomide |
---|---|---|
MOA | S1P receptor modulation | Pyrimidine synthesis inhibition |
ARR Reduction | 54% | 31% |
Administration | Daily oral | Daily oral |
Dimethyl Fumarate (DMF)
- Mechanism : Activates Nrf2 antioxidant pathways and inhibits NF-κB .
- Efficacy : DMF reduced ARR by 53%, comparable to fingolimod, but with fewer severe infections .
- Structural Similarity : Both DMF and fingolimod contain α,β-unsaturated carbonyl groups, contributing to antibacterial effects against C. perfringens .
Parameter | Fingolimod | DMF |
---|---|---|
MOA | S1P modulation | Nrf2 activation |
Infection Risk | Higher respiratory infections | Lower risk |
Antibacterial | MIC: 8 µg/mL | MIC: 4 µg/mL |
Natalizumab
- Mechanism: Monoclonal antibody targeting α4-integrin, blocking leukocyte CNS entry .
- Efficacy : Natalizumab reduced ARR by 68% vs. fingolimod’s 54%, but carries progressive multifocal leukoencephalopathy (PML) risk .
Parameter | Fingolimod | Natalizumab |
---|---|---|
MOA | S1P modulation | α4-integrin inhibition |
PM Risk | Low | High |
Administration | Daily oral | Monthly IV |
生物活性
Mono-O-acetyl Fingolimod, a derivative of the immunomodulatory drug Fingolimod (FTY720), exhibits significant biological activity, particularly in the context of autoimmune diseases such as multiple sclerosis (MS). This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Overview of Fingolimod and Its Derivatives
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator that primarily acts by preventing the egress of lymphocytes from lymph nodes, thereby reducing their availability in the bloodstream and tissues. This mechanism is crucial for its therapeutic effects in relapsing-remitting multiple sclerosis (RRMS) and other autoimmune conditions. This compound is an acetylated form that may enhance certain biological activities compared to its parent compound.
This compound operates through several key mechanisms:
- S1P Receptor Modulation : Like Fingolimod, it interacts with S1P receptors, particularly S1PR1, leading to receptor internalization and modulation of downstream signaling pathways. This internalization is associated with reduced lymphocyte migration and altered immune responses .
- Histone Deacetylase Inhibition : Recent studies suggest that Fingolimod and its derivatives may inhibit histone deacetylases (HDACs), leading to increased histone acetylation and enhanced gene expression related to neuroprotection and inflammation . This mechanism may contribute to potential antidepressant effects observed in animal models.
- Neuroprotective Effects : There is evidence indicating that this compound may promote the production of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and function . This neuroprotective action could be beneficial in neurodegenerative diseases.
Case Studies
Safety Profile
The safety profile of this compound appears consistent with that of Fingolimod, which includes risks such as bradycardia, macular edema, and elevated liver enzymes . Long-term studies have indicated that while adverse events are common, they are generally manageable and do not lead to significant discontinuation rates among patients .
Comparative Efficacy Table
Parameter | Fingolimod (0.5 mg) | Placebo |
---|---|---|
Annualized Relapse Rate (ARR) | 0.18 | 0.40 |
Risk of Disability Progression | Hazard Ratio 0.70 | - |
New T2 Lesions (MRI) | 77%-82% reduction | 47% |
Patient Free from Disability | 33% | 13% |
常见问题
Basic Research Questions
Q. What experimental models are used to investigate Fingolimod’s antitumor effects, and what methodological considerations are critical?
Answer: Preclinical studies often combine 2D/3D cell cultures (e.g., TNBC or HNSC cell lines) with orthotopic xenograft models in immunocompetent or immunodeficient mice. Key considerations include:
- Cell survival assays : Apoptosis is quantified via flow cytometry or TUNEL staining .
- Metastasis evaluation : Liver/spleen metastases are tracked using bioluminescence or histopathology post-resection to mimic clinical scenarios .
- Dose optimization : IC50 values (e.g., 4.34 µM for SCC9 cells via CCK-8 assays) guide in vivo dosing to avoid toxicity .
Q. How is Fingolimod’s mechanism of action in cancer studied at the molecular level?
Answer: Researchers use multi-omics approaches :
- Target identification : Swiss-TargetPrediction and TCGA databases identify candidate genes (e.g., PLK1 in HNSC) .
- Pathway enrichment : KEGG/GSEA analysis reveals cell cycle regulation (e.g., CyclinD1/CDK4 downregulation via Western blot) .
- Functional validation : Lentiviral overexpression/silencing (e.g., PLK1 in SCC9 cells) combined with RT-PCR confirms gene-phenotype relationships .
Advanced Research Questions
Q. How can contradictions in Fingolimod’s infection risk profile be resolved between preclinical and clinical data?
Answer: Discrepancies arise from study design differences :
- Preclinical models : Immunocompetent mice show reduced metastasis without infection , but clinical meta-analyses (12 RCTs, n=8,448) report increased infections (62.2% vs. placebo/DMTs) due to lymphocyte sequestration .
- Real-world factors : Comorbidities, prior immunosuppressants, and adherence confound clinical data .
- Mitigation strategies : Stratified analysis in trials (e.g., PANGAEA cohort studies) and post-marketing surveillance refine risk-benefit profiles .
Q. What methodological limitations exist in current Fingolimod studies, and how can they be addressed?
Answer: Common limitations include:
- In vitro bias : Lack of tumor microenvironment representation (e.g., immune cell interactions) .
- In vivo gaps : Few studies model long-term toxicity or resistance mechanisms .
- Solution : Integrate co-culture systems (e.g., tumor-immune cell spheroids) and syngeneic models with longitudinal immune profiling .
Q. How do researchers validate Fingolimod’s neuroprotective effects in neurodegenerative models?
Answer: Key approaches include:
- Behavioral assays : Novel object recognition (NOL) tests in 3xTg-AD mice show improved discrimination indices (e.g., 8-month-old mice: p=0.0055 vs. vehicle) .
- CNS biomarker analysis : BDNF levels are measured via ELISA in brain homogenates, though regional variability complicates interpretation .
- Mechanistic studies : S1PR1 modulation on astrocytes and oligodendrocytes is tested via conditional knockout models .
Q. Data Analysis & Translational Challenges
Q. How is TCGA data leveraged to identify Fingolimod’s therapeutic targets in cancer?
Answer:
- Differential expression : Volcano plots (|log2FC|≥1, p<0.05) highlight genes like PLK1 (HR=1.34, p=0.036) in HNSC .
- Survival analysis : Kaplan-Meier curves stratify patients by target gene expression (e.g., high PLK1 correlates with poor OS) .
- Clinical correlation : RT-PCR on tumor vs. normal tissues validates TCGA findings (e.g., PLK1 overexpression: p<0.05) .
Q. Why do some clinical trials fail to replicate Fingolimod’s preclinical efficacy in disability progression?
Answer: Divergent outcomes stem from:
- Patient heterogeneity : Trials like FREEDOMS II included milder cases (baseline EDSS=0), diluting treatment effects .
- Endpoint variability : Brain volume loss (MRI) is a sensitive biomarker but not always linked to EDSS changes .
- Trial duration : Short-term studies (e.g., TRANSFORMS, 12 months) miss delayed neuroprotective benefits .
Q. Methodological Recommendations
- For basic studies : Prioritize 3D models and orthotopic resection to mimic clinical metastasis .
- For advanced studies : Use Bayesian analysis (limma R package) and PI3K/AKT/mTOR pathway inhibitors as comparators to contextualize Fingolimod’s effects .
- For translational gaps : Adopt real-world evidence (e.g., EU PANGAEA cohort) to assess Fingolimod in complex populations .
属性
CAS 编号 |
1807973-92-7 |
---|---|
分子式 |
C21H35NO3 |
分子量 |
349.5 g/mol |
IUPAC 名称 |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate |
InChI |
InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3 |
InChI 键 |
AAKYGVHJYMMHLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
同义词 |
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-Acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。